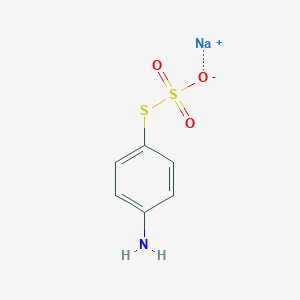
sodium;1-amino-4-sulfonatosulfanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;1-amino-4-sulfonatosulfanylbenzene is a compound of significant interest in various scientific fields
Vorbereitungsmethoden
The synthesis of thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) involves several steps. One common method includes the reaction of thiosulfuric acid with 4-aminophenol in the presence of sodium hydroxide. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and continuous monitoring to maintain optimal conditions .
Analyse Chemischer Reaktionen
sodium;1-amino-4-sulfonatosulfanylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions could produce thiol compounds .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has potential applications in studying enzyme mechanisms and protein interactions. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is used in processes such as water treatment and as an intermediate in the production of other chemicals .
Wirkmechanismus
The mechanism of action of thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It may also interact with enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
sodium;1-amino-4-sulfonatosulfanylbenzene can be compared with other similar compounds, such as thiosulfuric acid (H2S2O3), S-(4-nitrophenyl) ester, sodium salt (1:1) and thiosulfuric acid (H2S2O3), S-(3-phenyl-2-propyn-1-yl) ester, sodium salt (1:1). These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
17304-59-5 |
|---|---|
Molekularformel |
C6H6NNaO3S2 |
Molekulargewicht |
227.2 g/mol |
IUPAC-Name |
sodium;1-amino-4-sulfonatosulfanylbenzene |
InChI |
InChI=1S/C6H7NO3S2.Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
PRWLAEOXRFSMAZ-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1N)SS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1N)SS(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
17304-59-5 |
Synonyme |
Thiosulfuric acid S-(4-aminophenyl)O-sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















